9-氯-7-甲基-1,2,3,4-四氢吖啶

描述

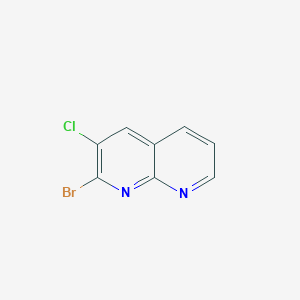

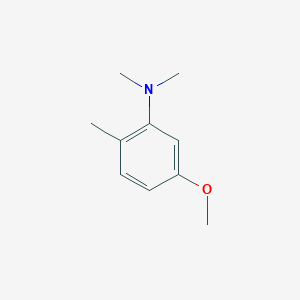

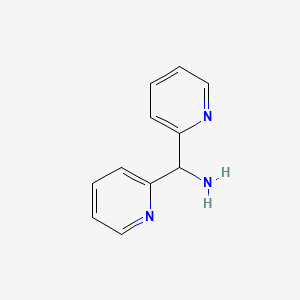

9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is a chemical compound with the formula C14H14ClN . It is a member of the class of acridines .

Synthesis Analysis

The synthesis of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine involves several steps. One method involves the reaction of 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine with ethanolamine, KI, and phenol. The mixture is refluxed for about 6 hours at 180°C, then stirred overnight at room temperature .Molecular Structure Analysis

The molecular structure of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is characterized by a chlorine atom at position 9 and a methyl group at position 7 on the tetrahydroacridine ring .科学研究应用

Alzheimer’s Disease Treatment

Acridine derivatives, owing to their π-conjugated planar structure, have found significant applications . Tacrine , also known as 9-amino-1,2,3,4-tetrahydroacridine , was the first acridine-based drug clinically authorized for Alzheimer’s disease treatment. Its cholinesterase inhibitory activity helps enhance cholinergic neurotransmission, mitigating cognitive decline in patients with Alzheimer’s .

Anticancer Properties

Research suggests that acridine derivatives exhibit anticancer potential. While specific studies on 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine are limited, its structural similarity to other acridines warrants further investigation. Potential mechanisms include DNA intercalation, inhibition of topoisomerases, and interference with cell cycle progression .

DNA Intercalation

Acridines are known for their ability to intercalate into DNA, disrupting its structure and affecting replication and transcription. 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine likely shares this property, making it relevant for studying DNA interactions and potential therapeutic applications .

Fluorescent Probes

Acridine derivatives often exhibit fluorescence properties due to their planar aromatic structure. Researchers use them as fluorescent probes for DNA, RNA, and protein studies. Investigating the fluorescence behavior of 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine can provide valuable insights into biological processes .

Antimicrobial Activity

Although specific data on 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine’s antimicrobial activity are scarce, acridines in general have demonstrated antibacterial and antifungal effects. Researchers explore their potential as novel antimicrobial agents, and this compound could contribute to such investigations .

作用机制

Target of Action

The primary target of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine acts as a reversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The compound affects the cholinergic pathway in the brain. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This enhances the transmission of signals in the cholinergic neurons, which play a crucial role in memory and learning .

Pharmacokinetics

Like other acridine derivatives, it is expected to have good absorption and distribution profiles due to its planar structure

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in patients with Alzheimer’s disease, where a deficiency of acetylcholine is often observed . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as the patient’s age, health status, and concomitant medications can affect the compound’s efficacy and safety profile.

属性

IUPAC Name |

9-chloro-7-methyl-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHWSNJNZUUKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3CCCCC3=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。